molecular formula C8H5BrFNO4 B1383957 (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid CAS No. 1805938-07-1

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid

Cat. No. B1383957
CAS RN: 1805938-07-1
M. Wt: 278.03 g/mol
InChI Key: OVRJDNYYJGGPFM-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid, also known as 5-Bromo-3-fluoro-2-nitrobenzoic acid, is a substituted phenylacetic acid that has been used in various scientific research applications. The acid is a useful tool for researchers, as it can be synthesized in a variety of ways and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is involved in the synthesis of complex organic compounds. For instance, it has been used in the nitration process to synthesize 2-(2,5-diamino phenyl)ethanol, highlighting its utility in creating derivatives with specific properties (Zhao De-feng, 2007).

Enantiomeric Resolution and Simulation Studies

This compound also plays a role in enantiomeric resolution studies, such as the study of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione enantiomers, demonstrating its application in chiral chromatography and the understanding of chiral recognition mechanisms (Ali et al., 2016).

Reactivity, Acidity, and Vibrational Spectra Analysis

The reactivity and acidity of halogenated phenylacetic acids, including variants similar to (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid, have been explored. Such studies involve detailed analyses of molecular descriptors, vibrational spectra, and theoretical predictions, contributing to a better understanding of these compounds' properties (Srivastava et al., 2015).

Photophysical Properties in Zinc Photocages

Research has been conducted on derivatives of meta-nitrophenylacetic acid, closely related to (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid, to develop efficient zinc photocages. Such studies are crucial for advancing biological applications, particularly in controlled release mechanisms (Shigemoto et al., 2021).

Synthesis and Antitumor Activity Studies

Derivatives of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid are synthesized and tested for various biological activities, including antimicrobial, anti-inflammatory, and antiproliferative activities. Such research contributes to the development of new pharmacologically active compounds (Narayana et al., 2009).

properties

IUPAC Name

2-(5-bromo-3-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJDNYYJGGPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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